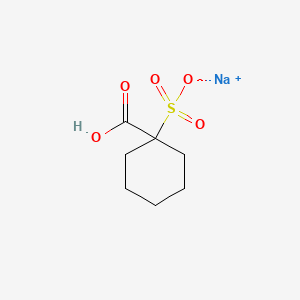
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzoxazolylthio group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions in the presence of a catalyst . The benzoxazolylthio group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoxazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Major products formed from these reactions include amine derivatives, oxidized compounds with additional functional groups, and substituted benzoxazole derivatives .
Scientific Research Applications
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the pyridinone and nitro groups.
2-Aminobenzoxazole: Similar structure but with an amino group instead of the benzoxazolylthio group.
4-Methylbenzoxazole: Contains a methyl group but lacks the pyridinone and nitro groups.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
172469-86-2 |
|---|---|
Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O4S/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
InChI Key |
KIKAUYCQFRYPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)


